An In-depth Technical Guide to 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide: Synthesis, Characterization, and Predicted Biological Profile
An In-depth Technical Guide to 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide: Synthesis, Characterization, and Predicted Biological Profile
Abstract
This technical guide provides a comprehensive analysis of the core properties of 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide, a heterocyclic compound with significant potential in medicinal chemistry. While specific literature on this exact molecule is sparse, indicating its novelty, its structure is composed of well-understood pharmacophores: a 2-aminothiophene-3-carboxamide core fused to a dihydronaphtho moiety. This guide leverages established chemical principles and data from structurally analogous compounds to construct a predictive framework for its synthesis, physicochemical properties, and potential biological activities. We present a detailed synthetic protocol based on the highly efficient Gewald aminothiophene synthesis, outline methods for its characterization, and explore its potential as an anti-inflammatory or anticancer agent based on robust data from related molecular scaffolds. This document is intended for researchers in drug discovery and organic synthesis, providing a foundational understanding and practical methodologies for investigating this promising compound.
Structural Analysis and Physicochemical Properties
The molecule 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide (CAS 617688-39-8) is a polycyclic aromatic heterocycle.[1] Its structure is best understood by deconstructing it into its primary components:
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2-Aminothiophene-3-carboxamide Core: This moiety is a well-known "privileged scaffold" in medicinal chemistry.[2][3] The 2-amino group acts as a versatile synthetic handle and a hydrogen bond donor, while the 3-carboxamide group can participate in various receptor interactions. This core is frequently synthesized via the Gewald reaction.[4][5]
-
4,5-Dihydronaphtho[1,2-b]thiophene Scaffold: This fused ring system imparts significant rigidity and lipophilicity to the molecule. The 4,5-dihydro feature indicates saturation of one of the rings of the naphthalene system, resulting in a tetrahydrobenzo[b]thiophene-like structure. This specific feature is critical, as closely related tetrahydrobenzo[b]thiophene derivatives have been identified as potent anti-inflammatory agents.[6]
A summary of its predicted and known physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂OS | Calculated |
| Molecular Weight | 270.35 g/mol | Calculated |
| CAS Number | 617688-39-8 | ChemicalBook[1] |
| Appearance | Predicted: Solid (likely off-white to yellow powder) | Analogy to[7] |
| Predicted XLogP3 | ~3.5 | Calculated (based on similar structures) |
| Predicted Solubility | Low solubility in water; soluble in organic solvents like DMSO, DMF. | Analogy to[7] |
| Predicted Melting Point | >200 °C | Analogy to similar fused heterocycles[8] |
Synthetic Strategy: The Gewald Reaction
The most direct and efficient pathway for the synthesis of the target compound is the multicomponent Gewald reaction.[5][9] This reaction is renowned for its ability to construct polysubstituted 2-aminothiophenes in a single pot from simple precursors.[4]
The proposed synthesis involves the condensation of α-tetralone (the ketone component), cyanoacetamide (the active methylene component), and elemental sulfur .
Proposed Reaction Scheme: α-Tetralone + Cyanoacetamide + Sulfur → 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide
The reaction mechanism proceeds through two key stages:
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Knoevenagel Condensation: A base-catalyzed condensation between the α-tetralone and cyanoacetamide to form an α,β-unsaturated nitrile intermediate.[5]
-
Sulfur Addition and Cyclization: Elemental sulfur adds to the intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[5][9]
Caption: Fig. 1: Proposed Gewald Reaction Mechanism
Experimental Protocol: Synthesis
Materials: α-Tetralone, cyanoacetamide, elemental sulfur, ethanol, morpholine (or another suitable base like triethylamine).
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (50 mL).
-
Add α-tetralone (10 mmol), cyanoacetamide (10 mmol), and elemental sulfur (11 mmol).
-
Stir the mixture to form a suspension.
-
Add morpholine (2 mL) dropwise to the suspension. The mixture may warm slightly.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product will likely precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol.
-
Dry the purified product under vacuum to yield the final compound.
Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are standard.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Signals in the δ 7.0-8.0 ppm range. - Dihydro Protons (-CH₂-CH₂-): Two multiplets in the δ 2.5-3.5 ppm range. - Amine Protons (-NH₂): A broad singlet around δ 5.0-7.0 ppm (D₂O exchangeable). - Amide Protons (-CONH₂): Two broad singlets (D₂O exchangeable). |
| ¹³C NMR | - Signals for quaternary and CH carbons in the aromatic region (δ 110-150 ppm). - Aliphatic carbons of the dihydro ring (δ 20-40 ppm). - Carbonyl carbon of the amide (δ ~165-170 ppm). |
| IR (KBr, cm⁻¹) | - N-H Stretch: Two bands for -NH₂ and -CONH₂ in the 3200-3500 cm⁻¹ region. - C=O Stretch: A strong absorption band around 1640-1680 cm⁻¹ (amide I band). - Aromatic C-H Stretch: Signals around 3000-3100 cm⁻¹. |
| Mass Spec (MS) | - [M]⁺: A molecular ion peak corresponding to the calculated molecular weight (270.35). |
Predicted Biological and Pharmacological Profile
While direct biological data for the title compound is unavailable, a strong predictive case can be made based on its structural analogs. The 2-aminothiophene scaffold is a cornerstone of many biologically active compounds with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][8][10]
Anti-Inflammatory Activity
A highly relevant study demonstrated that derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene —a very close analog—act as activators of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway.[6] NRF2 is a key transcription factor that regulates the cellular antioxidant response and is a major target for anti-inflammatory drug development. These compounds were shown to disrupt the interaction between NRF2 and its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), leading to NRF2 activation and subsequent anti-inflammatory effects in macrophage cell lines.[6] Given the structural similarity, it is highly probable that 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide could exhibit similar NRF2-mediated anti-inflammatory properties.
Caption: Fig. 2: Predicted Anti-Inflammatory Mechanism
Anticancer Potential
The thiophene and naphthalene ring systems are present in numerous anticancer agents.
-
Thiophene Derivatives: Many ortho-amino thiophene carboxamide derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in tumor angiogenesis.[11] Some analogs also exhibit tubulin polymerization inhibitory activity, arresting cancer cells in the G2/M phase of the cell cycle.[11]
-
Naphthalene/Naphthoquinone Derivatives: The naphthalene core is found in compounds with significant anti-inflammatory and cytotoxic activities.[12] Naphthoquinones, which are related structures, are well-documented for their cytotoxic effects on various cancer cell lines.[13]
The fusion of these two pharmacophores in the target molecule suggests a plausible dual-action potential, possibly involving inhibition of angiogenesis and direct cytotoxicity.
Other Potential Activities
Derivatives of 2-aminothiophenes have also shown promise as:
-
Antimicrobial Agents: Exhibiting activity against both Gram-positive and Gram-negative bacteria.[14]
-
Antileishmanial Agents: The 2-aminothiophene core has been identified as a key pharmacophore for activity against Leishmania parasites.[15]
Conclusion and Future Directions
2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide represents an intriguing, albeit under-explored, chemical entity. Based on a robust analysis of its structural components, a straightforward and high-yield synthesis via the Gewald reaction is proposed. Predictive analysis based on closely related analogs strongly suggests a promising biological profile, particularly as an anti-inflammatory agent through NRF2 activation and as a potential anticancer compound.
Future research should focus on:
-
Chemical Synthesis and Verification: Executing the proposed synthesis and performing complete spectroscopic and crystallographic analysis to confirm the molecular structure.
-
Biological Screening: Prioritizing in vitro assays to evaluate its anti-inflammatory activity (e.g., NRF2 activation, inhibition of NO production in LPS-stimulated macrophages) and cytotoxicity against a panel of cancer cell lines (e.g., HepG-2, HCT-116).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to explore how modifications to the aromatic and amide moieties affect biological activity, guiding the development of more potent and selective lead compounds.
This guide provides the necessary theoretical and practical framework for initiating a comprehensive investigation into this high-potential molecule.
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